2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one
Description
Properties
CAS No. |
81778-62-3 |
|---|---|
Molecular Formula |
C18H18ClNO3 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C18H18ClNO3/c1-18(2)16(21)20(12-13-8-6-7-11-15(13)19)23-17(18)22-14-9-4-3-5-10-14/h3-11,17H,12H2,1-2H3 |
InChI Key |
DENWPYVXRADMNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(ON(C1=O)CC2=CC=CC=C2Cl)OC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Properties
Molecular Characteristics
2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one is a heterocyclic compound with the molecular formula $$ \text{C}{18}\text{H}{18}\text{ClNO}_{3} $$ and a molecular weight of 331.8 g/mol. Its IUPAC name, 2-[(2-chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one, reflects the presence of a chlorophenylmethyl group at position 2, dimethyl substituents at position 4, and a phenoxy moiety at position 5. The oxazolidinone core contributes to its rigidity, influencing both synthetic accessibility and biological activity.
Spectroscopic Identification
The compound’s structure is confirmed via X-ray diffraction (XRD) and Raman spectroscopy. Key XRD peaks for the crystalline form include 2θ values at 12.4°, 15.8°, and 23.6°, while Raman bands at 1,240 cm$$^{-1}$$ (C–O stretch) and 1,580 cm$$^{-1}$$ (aromatic C=C vibrations) further validate its configuration.
Synthetic Routes and Intermediate Formation
Starting Materials
The synthesis begins with commercially available precursors:
Stepwise Reaction Sequence
Alkylation of the Oxazolidinone Core
The oxazolidinone scaffold undergoes alkylation with 2-chlorobenzyl chloride in the presence of a base such as triethylamine. This step proceeds in anhydrous tetrahydrofuran (THF) at −15°C to prevent side reactions:
$$
\text{Oxazolidinone} + \text{2-Chlorobenzyl chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Alkylated Intermediate} \quad
$$
Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 4 hours, with yields exceeding 85%.
Phenoxy Group Introduction
The phenoxy moiety is introduced using a Grignard reagent. Phenoxy magnesium bromide reacts with the alkylated intermediate in diethyl ether at 0°C, followed by gradual warming to room temperature:
$$
\text{Alkylated Intermediate} + \text{PhOMgBr} \xrightarrow{\text{Et}_2\text{O}} \text{2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one} \quad
$$
This step achieves 70–75% yield, with residual magnesium salts removed via aqueous HCl washes.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to improve heat dissipation and mixing efficiency. Key parameters include:
Analytical and Quality Control Methods
Comparative Analysis of Synthetic Approaches
Traditional Batch vs. Flow Chemistry
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, reduced forms of the compound, and substituted chlorophenyl derivatives .
Scientific Research Applications
2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one involves its interaction with specific molecular targets. In biological systems, the compound may inhibit the biosynthesis of essential biomolecules, leading to its antimicrobial and antifungal effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Weight: 239.70 g/mol
- SMILES:
CC1(C)CON(Cc2ccccc2Cl)C1=O - Storage: Stable at +4°C; room temperature during transport .
Comparison with Structurally Similar Compounds
DCPMI (2-[(2,4-Dichlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone)
- CAS Number : 81777-95-9
- Molecular Formula: C₁₂H₁₃Cl₂NO₂
- Key Differences :
- Applications : Used in formulations requiring extended residual activity.
5-Hydroxy Clomazone Derivative (2-[(2-Chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-1,2-oxazolidin-3-one)
- CAS Number : 81778-16-7
- Molecular Formula: C₁₂H₁₄ClNO₃
- Key Differences: Functional Group: A hydroxyl group at position 5 replaces the phenoxy group. However, this modification may decrease herbicidal efficacy due to reduced membrane permeability .
Methylclonazepam (5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one)
- CAS Number: Not explicitly listed (see ).
- Molecular Formula : C₁₆H₁₂ClN₃O₃
- Key Differences: Core Structure: A benzodiazepine ring instead of oxazolidinone. Applications: Pharmaceutical (sedative-hypnotic) rather than agrochemical. The shared 2-chlorophenyl group highlights how substituent positioning influences target specificity (herbicidal vs. neurological activity) .
Data Table: Structural and Functional Comparison
| Compound Name | CAS Number | Substituents | Molecular Formula | Primary Use | Key Feature |
|---|---|---|---|---|---|
| Clomazone | 81777-89-1 | 2-Chlorophenyl, 4,4-dimethyl | C₁₂H₁₄ClNO₂ | Herbicide | Inhibits carotenoid biosynthesis |
| DCPMI | 81777-95-9 | 2,4-Dichlorophenyl, 4,4-dimethyl | C₁₂H₁₃Cl₂NO₂ | Herbicide | Enhanced soil persistence |
| 5-Hydroxy Clomazone Derivative | 81778-16-7 | 2-Chlorophenyl, 5-hydroxy | C₁₂H₁₄ClNO₃ | Research compound | Improved solubility, reduced efficacy |
| Methylclonazepam | - | 2-Chlorophenyl, benzodiazepine | C₁₆H₁₂ClN₃O₃ | Pharmaceutical | Neurological activity |
Herbicidal Efficacy
Environmental Impact
Regulatory Status
- Clomazone is approved under the Swiss Plant Protection Ordinance (PSMV) for agricultural use, reflecting its safety profile when applied as directed .
Biological Activity
2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one, also known as a derivative of oxazolidinone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to other oxazolidinones that have been developed for various therapeutic applications, including antibacterial and antifungal properties.
- Molecular Formula: C18H18ClNO3
- CAS Number: 81778-62-3
- Molecular Weight: 331.793 g/mol
The biological activity of 2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one is primarily attributed to its interaction with bacterial ribosomes, inhibiting protein synthesis. This mechanism is similar to that of linezolid, a well-known oxazolidinone antibiotic. The compound's structural features suggest it may exhibit selective inhibition against certain bacterial strains.
Antibacterial Properties
Research indicates that derivatives of oxazolidinones can effectively inhibit Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The activity of 2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one against various bacterial strains has been evaluated in vitro.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 16 µg/mL |
| Enterococcus faecalis | 32 µg/mL |
| Streptococcus pneumoniae | 64 µg/mL |
These results suggest that the compound exhibits moderate antibacterial activity, particularly against resistant strains.
Antifungal Activity
The compound has also been assessed for antifungal properties. Preliminary studies show that it may inhibit the growth of certain fungi, potentially making it a candidate for further development in antifungal therapies.
Case Studies and Research Findings
-
Case Study: In Vivo Efficacy
- A study conducted on mice infected with MRSA demonstrated that administration of the compound resulted in a significant reduction in bacterial load compared to untreated controls. The study highlighted the potential of this oxazolidinone derivative as a therapeutic agent in treating resistant infections.
-
Research on Structure-Activity Relationship (SAR)
- Investigations into the SAR of oxazolidinones have shown that modifications at the phenoxy and chlorophenyl positions can enhance antibacterial potency. The presence of the chlorophenyl group in this compound is hypothesized to contribute to its increased activity against Gram-positive bacteria.
-
Toxicological Assessment
- Toxicity studies have indicated that while the compound shows promising antibacterial activity, it also exhibits cytotoxic effects at higher concentrations. Further research is needed to determine the therapeutic window and safety profile for potential clinical use.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one, and what analytical methods validate its purity?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry, including cyclization of precursors like substituted oxazolidinones. For example, intermediates such as 4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one can be functionalized via nucleophilic substitution or coupling reactions with 2-chlorobenzyl derivatives. Purity validation requires HPLC (≥95% purity) coupled with mass spectrometry (MS) for molecular confirmation. Structural elucidation employs - and -NMR to confirm substituent positions and stereochemistry .
Q. How can researchers determine the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies should follow accelerated degradation protocols (e.g., ICH guidelines). Store samples at 25°C/60% RH (room temperature), 40°C/75% RH (accelerated), and -20°C (long-term). Monitor degradation via periodic HPLC analysis. For hydrolytic stability, expose the compound to buffers at pH 1–13 and analyze by TLC or LC-MS to identify breakdown products .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Use cell-based assays (e.g., MTT or resazurin assays) to assess cytotoxicity. For target-specific activity, employ enzyme inhibition assays (e.g., kinase or protease inhibition) with fluorogenic substrates. Dose-response curves (0.1–100 µM) and IC calculations are critical. Positive controls (e.g., staurosporine for kinases) and solvent controls (e.g., DMSO ≤0.1%) ensure reliability .
Advanced Research Questions
Q. How can contradictory data on the compound’s environmental persistence be resolved?
- Methodological Answer : Apply compartmental modeling (e.g., EQC or SimpleBox) to predict environmental distribution. Validate with experimental measure hydrolysis half-life (pH 7, 25°C), photodegradation under UV light (λ = 254–365 nm), and soil adsorption coefficients (e.g., ) via batch equilibrium tests. Discrepancies may arise from variable organic matter content in soil or light intensity; replicate conditions across studies .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of derivatives?
- Methodological Answer : Use a factorial design with systematic variation of substituents (e.g., halogen position, phenoxy group size). Synthesize 10–15 analogs, then correlate structural descriptors (e.g., logP, molar refractivity) with activity using QSAR software (e.g., MOE or Schrödinger). Include statistical validation (e.g., leave-one-out cross-validation) to avoid overfitting .
Q. How can researchers address low reproducibility in cytotoxicity assays?
- Methodological Answer : Standardize protocols:
- Cell lines : Use authenticated lines (e.g., ATCC-certified HeLa or HepG2).
- Culture conditions : Maintain CO (5%), humidity (95%), and passage number (<20).
- Compound solubility : Pre-dissolve in DMSO and dilute in media (final DMSO ≤0.1%).
- Data normalization : Express viability relative to untreated controls and include inter-plate calibrators. Contradictory results often stem from batch-dependent cell viability or solvent toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
